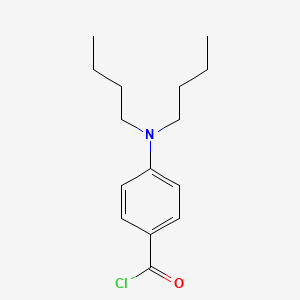
N',2,2,2-tetrachloro-N,N-dimethylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide is a chemical compound with the molecular formula C4H6Cl4N2. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide typically involves the chlorination of N,N-dimethylethanimidamide. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the molecule. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
Análisis De Reacciones Químicas
Types of Reactions
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide oxide.
Reduction: Formation of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethylethanimidamide
- N’,2,2,2-tetrachloroethanimidamide
- N’,2,2,2-tetrachloro-N-methylethanimidamide
Uniqueness
N’,2,2,2-tetrachloro-N,N-dimethylethanimidamide is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where high reactivity and stability are required. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in various chemical and industrial processes.
Propiedades
Número CAS |
65618-38-4 |
|---|---|
Fórmula molecular |
C4H6Cl4N2 |
Peso molecular |
223.9 g/mol |
Nombre IUPAC |
N',2,2,2-tetrachloro-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C4H6Cl4N2/c1-10(2)3(9-8)4(5,6)7/h1-2H3 |
Clave InChI |
NNBREXWHTXVJKM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NCl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


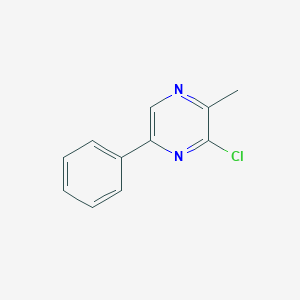
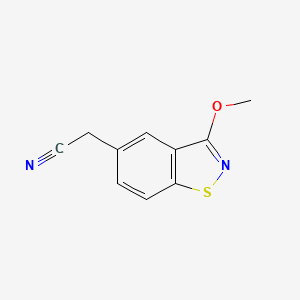

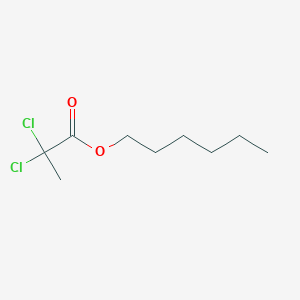

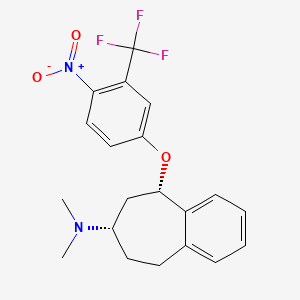
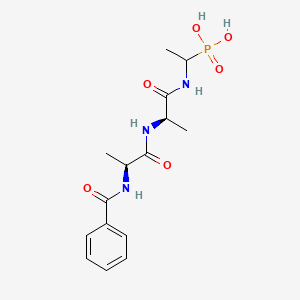
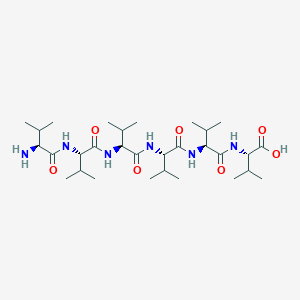
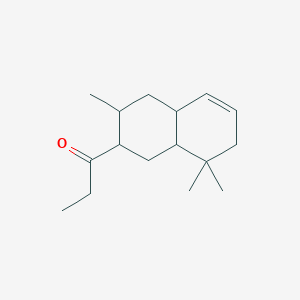

![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
